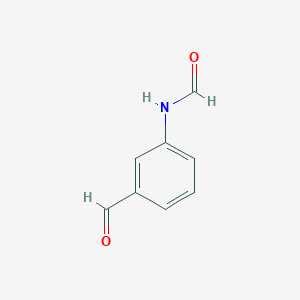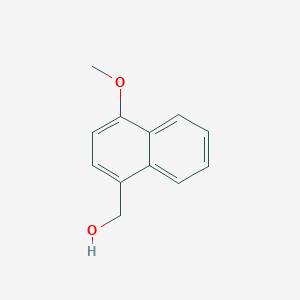
Coumarin, 4-anilino-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 4-anilino-3-nitro-, is an organic compound with the chemical formula C15H11N3O4. It is a synthetic derivative of coumarin, a natural compound found in various plants. Coumarin, 4-anilino-3-nitro- is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of coumarin, 4-anilino-3-nitro- is not fully understood. However, it is believed to interact with cellular components, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these components, ultimately leading to the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 4-anilino-3-nitro- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of coumarin, 4-anilino-3-nitro- is its versatility in scientific research. It can be used in a variety of assays and experiments due to its unique properties. Additionally, it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of coumarin, 4-anilino-3-nitro- is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on coumarin, 4-anilino-3-nitro-. One potential area of investigation is its use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, coumarin, 4-anilino-3-nitro- could be further studied for its potential applications in environmental monitoring and detection of pollutants. Furthermore, the mechanism of action of coumarin, 4-anilino-3-nitro- could be further elucidated through structural and biochemical studies.
Conclusion:
Coumarin, 4-anilino-3-nitro- is a unique and versatile compound with potential applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Coumarin, 4-anilino-3-nitro- has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, coumarin, 4-anilino-3-nitro- is a promising compound with potential for further investigation and development.
Métodos De Síntesis
Coumarin, 4-anilino-3-nitro- can be synthesized through a multi-step process that involves the reaction of aniline with 4-nitrophenylacetic acid, followed by cyclization and reduction. The final product is obtained through purification and crystallization. The synthesis method is well-established and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Coumarin, 4-anilino-3-nitro- has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been used in the development of sensors for the detection of nitrite and nitrate in biological samples.
Propiedades
Número CAS |
50527-30-5 |
|---|---|
Nombre del producto |
Coumarin, 4-anilino-3-nitro- |
Fórmula molecular |
C15H10N2O4 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
4-anilino-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H |
Clave InChI |
PUDUMDVYKGGXBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Otros números CAS |
50527-30-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)